5-Chloro-6-nitro-1H-indazol-3(2H)-one
Description
Significance of Indazolone Core Structures in Contemporary Chemical Research
The indazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold." nih.gov This designation stems from its presence in a multitude of compounds exhibiting a wide array of biological activities. nih.govnih.gov Synthetically produced indazole derivatives have demonstrated significant pharmacological potential, including anti-inflammatory, antimicrobial, antitumor, and anti-HIV activities. nih.govnih.gov
The versatility of the indazole core allows for diverse substitutions, which can modulate its biological and chemical properties. nih.gov This has led to the development of numerous indazole-based drugs, such as Niraparib, an anticancer agent, and Pazopanib, a tyrosine kinase inhibitor. nih.gov The ability to functionalize the indazole nucleus at various positions makes it a valuable template in drug discovery and development, driving continuous research into new synthetic methodologies and applications. austinpublishinggroup.comrsc.orghuji.ac.il
Structural Classification and Nomenclature Conventions for Indazolone Derivatives
Indazolones are classified as derivatives of indazole, an aromatic heterocyclic compound with the molecular formula C₇H₆N₂. austinpublishinggroup.com The nomenclature follows systematic rules to define the precise arrangement of atoms. For 5-Chloro-6-nitro-1H-indazol-3(2H)-one :
Indazole : This root name describes the fusion of a benzene (B151609) ring and a pyrazole (B372694) ring. researchgate.net
-3(2H)-one : This indicates a carbonyl group (C=O) at position 3 of the indazole ring. The (2H) specifies that the hydrogen atom on the pyrazole ring is attached to the nitrogen at position 2.
5-Chloro : A chlorine atom is substituted at position 5 of the bicyclic ring system.
6-Nitro : A nitro group (NO₂) is attached at position 6.
The numbering of the indazole ring starts from the nitrogen atom of the pyrazole ring that is not part of the fusion and proceeds around the ring.
Table 1: Properties of this compound and the Parent 1H-Indazole
| Property | This compound | 1H-Indazole (Parent Compound) |
|---|---|---|
| Molecular Formula | C₇H₄ClN₃O₃ | C₇H₆N₂ |
| Molecular Weight | 213.58 g/mol | 118.14 g/mol |
| Core Structure | Indazolone | Indazole |
| Substituents | 5-Chloro, 6-Nitro, 3-Oxo | None |
Note: Data for this compound is based on its structure, while data for the parent compound is for reference.
Positional Isomerism and Tautomeric Considerations within the Indazolone System
The indazolone framework allows for both positional isomerism and tautomerism, which are critical for understanding the behavior and properties of its derivatives.
Positional Isomerism: This type of isomerism relates to the different possible attachment points for substituents on the indazolone core. In the case of this compound, the chloro and nitro groups are at the 5 and 6 positions, respectively. Other positional isomers would exist if these groups were located at different positions on the benzene ring, such as 4-chloro-7-nitro or 5-nitro-6-chloro, each being a distinct compound with unique chemical and physical properties. researchgate.net The relative positions of substituents on a benzene ring are sometimes described using the terms ortho (1,2), meta (1,3), and para (1,4). youtube.com
Tautomerism: Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. The indazolone system exhibits two significant forms of tautomerism:
Annular Tautomerism : This involves the migration of a proton between the two nitrogen atoms (N1 and N2) of the pyrazole ring. researchgate.net This results in two main tautomeric forms: 1H-indazole and 2H-indazole. austinpublishinggroup.comresearchgate.net Generally, the 1H-indazole tautomer is thermodynamically more stable and thus the predominant form. nih.govresearchgate.net
Keto-Enol Tautomerism : Indazol-3(2H)-one derivatives can exist in equilibrium with their enol tautomer, 3-hydroxy-1H-indazole. The oxo-form (keto) is typically the more dominant tautomer in aqueous solutions. rsc.orgpsu.edu The balance between these forms can be influenced by factors such as the solvent and the electronic nature of other substituents on the ring. rsc.orgnih.gov Three potential aromatic tautomers are possible for the parent indazolinone: a benzenoid hydroxy form, an oxo form, and a quinonoid hydroxy form. psu.edu
Overview of the Substituted Indazolone Framework: The Role of Chloro and Nitro Moieties
The chloro (Cl) and nitro (NO₂) groups are both strongly electron-withdrawing substituents that significantly modify the electronic properties of the indazolone ring system. researchgate.netsvedbergopen.com
The chloro group is an electronegative halogen that withdraws electron density through the sigma bond (inductive effect) but can donate electron density through resonance (mesomeric effect). Its presence can alter the molecule's lipophilicity and its ability to engage in halogen bonding, potentially influencing interactions with biological targets. researchgate.net
The nitro group is one of the strongest electron-withdrawing groups used in medicinal chemistry. nih.govnih.gov Its powerful electron-withdrawing nature, through both inductive and resonance effects, deactivates the aromatic ring, making it less susceptible to electrophilic attack. nih.gov The nitro group is a key component in many bioactive compounds. nih.govdoaj.org In biological systems, the nitro group can undergo enzymatic reduction to form reactive intermediates like nitroso and hydroxylamine (B1172632) species, a process that is often linked to the biological activity of nitroaromatic drugs. svedbergopen.comnih.gov The presence of the nitro group at the 5- or 6-position of an indazole ring has been specifically explored in the development of new therapeutic agents. acs.orgmdpi.com For instance, studies on 3-chloro-6-nitro-1H-indazole derivatives have been conducted to explore their potential applications. nih.govnih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H4ClN3O3 |
|---|---|
Molecular Weight |
213.58 g/mol |
IUPAC Name |
5-chloro-6-nitro-1,2-dihydroindazol-3-one |
InChI |
InChI=1S/C7H4ClN3O3/c8-4-1-3-5(9-10-7(3)12)2-6(4)11(13)14/h1-2H,(H2,9,10,12) |
InChI Key |
KZIHZIVNXNHQLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)[N+](=O)[O-])NNC2=O |
Origin of Product |
United States |
Synthetic Methodologies for 5 Chloro 6 Nitro 1h Indazol 3 2h One and Its Derivatives
Strategies for Constructing the Indazolone Ring System
The fundamental challenge in synthesizing indazolones is the efficient construction of the bicyclic ring system. Methodologies can be broadly categorized into cyclization reactions starting from appropriately substituted aromatic precursors and photochemical approaches that leverage light energy to induce ring formation.
A traditional and robust approach to the indazolone core involves the cyclization of substituted anilines and their derivatives with hydrazine (B178648) or its equivalents. These methods rely on the formation of a key intermediate that can undergo intramolecular ring closure.
The diazotization of ortho-substituted anilines followed by an intramolecular cyclization is a well-established method for forming indazole rings. In this process, an amino group on the benzene (B151609) ring is converted into a diazonium salt, which is a reactive intermediate. This intermediate can then undergo cyclization. For instance, the preparation of indazoles and their substituted derivatives can be accomplished through the cyclization of N-nitroso-o-toluidines, which are themselves prepared from the nitrosation of toluidides. google.com A similar tandem diazotization/cyclization strategy has been developed for other fused nitrogen-containing heterocyclic systems. nih.govnih.gov This approach involves treating an amide derivative with a nitrosating agent to generate a diazonium intermediate, which then undergoes intramolecular cyclization. nih.gov
Table 1: Optimization of Diazotization Reaction Conditions
| Entry | Nitrosating Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | NaNO₂ | TFA | 0 | 25 |
| 2 | NaNO₂ | TFA | 20 | 33 |
| 3 | NOBF₄ | TFA | 0 | 29 |
| 4 | NOBF₄ | TFA | 20 | 31 |
Data adapted from a study on tandem diazotization/cyclization for a fused triazinone system, illustrating typical screening parameters for such reactions. nih.gov
A facile synthesis of indazolones can be achieved from o-bromobenzohydrazides under mild reaction conditions. organic-chemistry.org This method provides a direct route to the indazolone core without the need for a metal catalyst. The requisite o-bromobenzohydrazide precursors can be prepared from N-tosylhydrazones. organic-chemistry.org The transformation is an efficient alternative to other methods, such as the palladium-catalyzed arylation of benzophenone (B1666685) hydrazone followed by an acidic deprotection/cyclization sequence used for synthesizing 3-aminoindazoles from 2-bromobenzonitriles. organic-chemistry.org
The reaction of aryl ketones with hydrazines to form arylhydrazones is a key step in several indazole synthesis protocols. An efficient route to substituted 1-aryl-1H-indazoles involves the formation of arylhydrazones from substituted acetophenones or benzaldehydes, followed by a deprotonation and nucleophilic aromatic substitution (SNAr) ring closure. nih.gov For example, 2'-fluoro-5'-nitroacetophenone reacts with various aryl hydrazines, and the resulting hydrazone undergoes cyclization to yield 1-aryl-5-nitro-1H-indazoles. nih.gov This general strategy can be adapted into a one-pot domino process. nih.gov Another approach involves the reaction of hydrazones, derived from aldehydes, with arynes to produce 1H-indazoles, among other products, via a cyclization-ring opening pathway. nih.gov
Table 2: Selected Examples of 1-Aryl-3-methyl-5-nitro-1H-indazoles from an Aryl Ketone
| Arylhydrazine Reactant | Product | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| Phenylhydrazine | 1-Phenyl-3-methyl-5-nitro-1H-indazole | 95 | 115-117 |
| 4-Bromophenylhydrazine | 1-(4-Bromophenyl)-3-methyl-5-nitro-1H-indazole | 95 | 202-203 |
| 3-Chlorophenylhydrazine | 1-(3-Chlorophenyl)-3-methyl-5-nitro-1H-indazole | 87 | 135-136 |
Data sourced from the synthesis via SNAr cyclization of arylhydrazones formed from 2'-Fluoro-5'-nitroacetophenone. nih.gov
Modern synthetic chemistry has embraced photochemical methods for their ability to proceed under mild conditions, often at room temperature. These approaches are particularly useful for constructing complex heterocyclic structures like indazolones. A rapid and efficient photochemical cyclization provides access to structurally diverse 2-N-substituted indazolones in aqueous media. nih.govrsc.org This method is notably compatible with halide substituents, making it highly relevant for the synthesis of chlorinated indazolones. nih.govrsc.org The reactions are typically carried out by irradiating a mixture of an o-nitrobenzyl alcohol and a primary amine with UV light. nih.gov
The key mechanistic step in both base-mediated and photochemical syntheses of indazolones from o-nitrobenzyl alcohols is the in situ generation of a reactive o-nitrosobenzaldehyde intermediate. acs.orgacs.orgucdavis.eduescholarship.org While strong bases and high temperatures can force this conversion, photochemical generation is significantly milder. ucdavis.edu In the photochemical approach, light energy promotes the conversion of the o-nitrobenzyl alcohol to an aci-nitro intermediate, which then rearranges to form the o-nitrosobenzaldehyde. ucdavis.edu This highly reactive intermediate is not isolated but immediately reacts with a primary amine in the mixture, leading to condensation and subsequent N-N bond-forming heterocyclization to yield the indazolone product. acs.orgucdavis.edu This method has been successfully applied to halogenated precursors, such as the reaction of (5-chloro-2-nitrophenyl)methanol with n-butylamine to give the corresponding chloro-substituted indazolone. ucdavis.edu
Table 3: Substrate Scope for Photochemical Indazolone Synthesis
| o-Nitrobenzyl Alcohol | Amine | Product Yield (%) |
|---|---|---|
| (2-Nitrophenyl)methanol | n-Butylamine | 81 |
| (5-Chloro-2-nitrophenyl)methanol | n-Butylamine | 75 |
| (4,5-Dimethoxy-2-nitrophenyl)methanol | n-Butylamine | 85 |
| (2-Nitrophenyl)methanol | Benzylamine | 73 |
Data adapted from a study on the photochemical construction of indazolones via in situ generation of o-nitrosobenzaldehydes. ucdavis.edu
Photoinduced and Photochemical Cyclization Approaches
Aqueous Media and Room Temperature Photocyclization Protocols
A notable advancement in the synthesis of 1,2-dihydro-3H-indazol-3-ones involves the use of photochemical methods in aqueous solvents at ambient temperatures. This approach offers a mild and efficient alternative to harsher synthetic conditions. The key to this methodology is the in situ generation of o-nitrosobenzaldehyde from o-nitrobenzyl alcohols under photochemical conditions. ucdavis.eduorganic-chemistry.org This reactive intermediate then undergoes cyclization with a primary amine to form the desired indazolone ring system. ucdavis.edu
The reaction is typically carried out in an aqueous phosphate-buffered saline (PBS) solution, which helps to stabilize the pH and facilitate the formation of the o-nitrosobenzaldehyde intermediate. ucdavis.edu The use of a commercially available photoreactor with broad emission above 365 nm has been demonstrated to be effective for this transformation. ucdavis.edu This method has been successfully applied to a variety of (5-chloro-2-nitrophenyl)methanol derivatives and primary amines, showcasing its potential for generating a library of substituted indazolones under environmentally benign conditions. ucdavis.edu
A study by Zhu et al. explored the substrate scope of this photochemical reaction, demonstrating its compatibility with various alkyl and functionalized amines, leading to the corresponding indazolones in moderate to good yields. ucdavis.edu
Table 1: Examples of Photochemical Synthesis of Indazolones
| Starting Amine | Product | Yield (%) |
| n-Butylamine | 2-Butyl-1,2-dihydro-3H-indazol-3-one | 75 |
| Allylamine | 2-Allyl-1,2-dihydro-3H-indazol-3-one | 63 |
| Propargylamine | 2-Propargyl-1,2-dihydro-3H-indazol-3-one | 60 |
| Furfurylamine | 2-(Furan-2-ylmethyl)-1,2-dihydro-3H-indazol-3-one | 83 |
Data sourced from Zhu et al. (2018). ucdavis.edu
Transition Metal-Catalyzed Syntheses
Transition metal catalysis has emerged as a powerful tool for the construction of the indazolone core, offering high efficiency and broad substrate scope.
Copper-catalyzed reactions have been effectively employed in the synthesis of indazolone precursors. One such method involves the copper-catalyzed arylation of phenyl carbazates. This approach is particularly useful for introducing aryl groups, which are common substituents in biologically active indazolones. A study has shown that the use of pentavalent bismuth reagents in conjunction with a copper catalyst allows for the arylation of phenyl carbazates, a process that is compatible with various functional groups. organic-chemistry.org
The Chan–Evans–Lam (CEL) coupling is a prominent copper-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. organic-chemistry.org This reaction typically involves the coupling of an aryl boronic acid with an amine or related nitrogen-containing substrate. organic-chemistry.org In the context of indazolone synthesis, the CEL coupling provides a versatile method for the N-arylation of the indazol-3(2H)-one scaffold. This reaction is known for its mild conditions, often proceeding at room temperature and being tolerant of atmospheric oxygen. organic-chemistry.org
The general mechanism involves the formation of a copper-aryl complex, which then reacts with the N-H bond of the indazolone to form a copper(III) intermediate. Reductive elimination from this intermediate yields the N-arylated indazolone and regenerates a copper(I) species. organic-chemistry.org The reaction's scope has been expanded to include a wide range of substituted aryl boronic acids and indazolone derivatives.
Reductive N-N Bond Formation Utilizing Boron Reagents
A significant development in indazolone synthesis is the use of boron reagents to facilitate reductive N-N bond formation. A notable example is the use of bis(catecholato)diboron (B79384) (B2cat2) or tetrahydroxydiboron (B82485) (B2(OH)4) as a reductant. This methodology provides an efficient, metal-free approach to 2-substituted indazolones. organic-chemistry.org The reaction proceeds under mild conditions and demonstrates a broad substrate scope, accommodating both aliphatic and aromatic amines. organic-chemistry.org This boron-mediated reductive cyclization represents a valuable alternative to traditional metal-catalyzed methods. organic-chemistry.org
Oxo-Sulfonylation Protocols from 2H-Indazoles
A novel and efficient protocol for the synthesis of N-sulfonylated indazol-3(2H)-ones involves the oxo-sulfonylation of 2H-indazoles. organic-chemistry.org This method employs a sulfonylating agent, such as sulfinic acid, in the presence of an oxidizing agent like tert-butyl hydroperoxide (TBHP) under ambient air. organic-chemistry.org This reaction is metal-free and can be performed at room temperature, making it an attractive and sustainable synthetic route. organic-chemistry.org The process is believed to proceed through a radical mechanism and has been shown to be scalable. organic-chemistry.org A variety of structurally diverse 1-sulfonylindazol-3(2H)-one derivatives have been synthesized in good yields using this protocol. organic-chemistry.org
Table 2: Examples of Oxo-Sulfonylation of 2H-Indazoles
| 2H-Indazole Substituent | Sulfinic Acid | Product | Yield (%) |
| 2-Phenyl | 4-Methylbenzenesulfinic acid | 2-Phenyl-1-tosyl-1,2-dihydro-3H-indazol-3-one | 84 |
| 2-(4-Chlorophenyl) | 4-Methylbenzenesulfinic acid | 2-(4-Chlorophenyl)-1-tosyl-1,2-dihydro-3H-indazol-3-one | 81 |
| 2-(4-Methoxyphenyl) | 4-Methylbenzenesulfinic acid | 2-(4-Methoxyphenyl)-1-tosyl-1,2-dihydro-3H-indazol-3-one | 83 |
Data sourced from Ghosh et al. (2020).
Targeted Synthesis of 5-Chloro-6-nitro-1H-indazol-3(2H)-one and its Immediate Analogues
The synthesis of specifically substituted indazolones, such as this compound, often requires a multi-step approach starting from readily available precursors. An efficient pathway to derivatives of 3-chloro-6-nitro-1H-indazole has been reported, which can serve as a key intermediate for the target compound. nih.gov This synthesis involves 1,3-dipolar cycloaddition reactions. nih.gov
A common strategy for the synthesis of 5-nitro-1H-indazoles involves the reaction of 2-fluoro-5-nitro-substituted benzaldehydes or acetophenones with hydrazine. nih.gov For instance, 2-fluoro-5-nitrobenzaldehyde (B1301997) reacts with hydrazine hydrate (B1144303) in DMF at room temperature to yield 5-nitro-1H-indazole. nih.gov To obtain the 3-oxo functionality, further synthetic modifications would be necessary.
A procedure for the synthesis of the related analogue, 5-chloro-1H-indazol-3-ol, involves heating 5-chloro-2-hydrazinylbenzoic acid in the presence of concentrated hydrochloric acid. chemicalbook.com
While a direct, one-step synthesis for this compound is not prominently detailed, a plausible route could involve the nitrosation of 5-chloro-6-nitro-indole, followed by rearrangement, a method that has been successful for other substituted indazoles. rsc.org Another potential route could start from 3-chloro-6-nitroindazole, which can be synthesized and subsequently functionalized. For example, 3-chloro-6-nitroindazole can be allylated at the N1 position. nih.gov The conversion of the 3-chloro group to a 3-oxo group would be a subsequent required step.
Derivatization and Functionalization Strategies of the Indazolone Core
The functionalization of the this compound core is crucial for modulating its properties. Researchers have successfully employed several strategies to introduce diverse functional groups and heterocyclic systems onto the indazolone framework.
N-alkylation and N-arylation are fundamental reactions for derivatizing the indazole scaffold. The regioselectivity of these reactions, determining whether the substitution occurs at the N-1 or N-2 position, is a significant challenge influenced by the substrate's substituents, the nature of the alkylating or arylating agent, and the reaction conditions. nih.gov
N-Alkylation: The alkylation of the indazole ring system can lead to two primary regioisomers, the N-1 and N-2 alkylated products. Studies have shown that the choice of base and solvent system plays a critical role in directing the regioselectivity. For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been identified as a promising system for achieving high N-1 regioselectivity in the alkylation of various substituted indazoles. nih.gov This method has proven effective for a range of alkylating agents, including primary alkyl halides and secondary alkyl tosylates. nih.gov The steric and electronic properties of substituents on the indazole ring also significantly impact the N-1/N-2 ratio. For example, N-alkylation of 3-chloro-6-nitroindazole with allyl bromide in the presence of potassium carbonate and tetra-n-butylammonium bromide yielded the N-1 allylated product, 1-allyl-3-chloro-6-nitro-1H-indazole. nih.gov
In a specific study, 5-nitro-1,2-dihydro-3H-indazol-3-one was N-methylated at the N-1 position, followed by N-benzylation at the N-2 position with various substituted benzyl (B1604629) halides to produce a series of N(1)-methyl-N(2)-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one derivatives. mdpi.com
N-Arylation: N-arylation of the indazole core introduces aryl groups, often accomplished through copper-catalyzed cross-coupling reactions, such as the Chan-Evans-Lam (CEL) coupling. nih.gov This method involves the reaction of an N-H bond with an arylboronic acid in the presence of a copper catalyst. For the synthesis of N(2)-aryl-substituted indazol-3(2H)-ones, a strategy involving the N(1)-protection of the indazolone, followed by CEL coupling at the N(2) position, and subsequent deprotection has been successfully employed. nih.gov Optimized conditions for this transformation have been identified as using Cu(OAc)₂ as the catalyst with pyridine (B92270) in dichloromethane (B109758) (CH₂Cl₂) at room temperature. nih.gov Another approach involves the intramolecular N-arylation of ortho-chlorinated arylhydrazones catalyzed by copper iodide (CuI) with 1,10-phenanthroline (B135089) as a ligand to synthesize N-phenyl-1H-indazoles. d-nb.info Furthermore, a one-pot domino process involving the reaction of arylhydrazones with substituted acetophenones or benzaldehydes can also yield 1-aryl-1H-indazoles. mdpi.com
Table 1: Examples of N-Alkylated and N-Arylated Indazole Derivatives
| Compound Name | Reactants | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1-Allyl-3-chloro-6-nitro-1H-indazole | 3-Chloro-6-nitroindazole, Allyl bromide | K₂CO₃, TBAB, THF, 24h | 50 | nih.gov |
| 2-(4-Chlorobenzyl)-1-methyl-5-nitro-1,2-dihydro-3H-indazol-3-one | 1-Methyl-5-nitro-1,2-dihydro-3H-indazol-3-one, 4-Chlorobenzyl chloride | NaH, DMF | 97 | mdpi.com |
| 1-Benzyl-2-(p-tolyl)-1,2-dihydro-3H-indazol-3-one | 1-Benzyl-1H-indazol-3(2H)-one, p-Tolylboronic acid | Cu(OAc)₂, Pyridine, CH₂Cl₂, rt | 91 | nih.gov |
The incorporation of sulfonamide and carbamate (B1207046) moieties onto the indazole framework has been explored to generate derivatives with diverse chemical properties. A series of novel sulfonamide and carbamate derivatives of 5-nitro-1H-indazole were synthesized in good yields. acgpubs.org The synthesis of carbamate derivatives can involve reacting the indazole with an appropriate isocyanate. For example, 1-(N-(5-chloro-2-methylphenyl)carbamoyl)-6-nitro-1H-indazole is a known compound. sigmaaldrich.com Similarly, sulfonamide derivatives can be prepared, such as 4-(5-Nitro-1H-indazol-1-yl)benzenesulfonamide, which was synthesized from the reaction involving 2-fluoro-5-nitrobenzaldehyde and 4-aminosulfonamidophenylhydrazine. mdpi.com
Table 2: Examples of Sulfonamide and Carbamate Indazole Derivatives
| Compound Name | Starting Material | Key Reagent | Reference |
|---|---|---|---|
| 1-(N-(5-Chloro-2-methylphenyl)carbamoyl)-6-nitro-1H-indazole | 6-Nitro-1H-indazole | 5-Chloro-2-methylphenyl isocyanate | sigmaaldrich.com |
Azetidin-2-ones, also known as β-lactams, are a significant class of heterocyclic compounds. derpharmachemica.com Derivatives of 6-nitro-1H-indazole bearing an azetidinone ring have been synthesized. scielo.brresearchgate.net The typical synthetic route involves a multi-step process starting from 6-nitro-1H-indazole. scielo.br This process includes the N-alkylation of the indazole with a dihaloalkane, followed by reaction with hydrazine hydrate to form a hydrazinoethyl derivative. This intermediate is then condensed with various aromatic aldehydes to produce hydrazones. The final step is the cyclization of these hydrazones with chloroacetyl chloride in the presence of a base like triethylamine (B128534) to yield the 3-chloro-2-azetidinone derivatives. scielo.brresearchgate.net This synthetic strategy results in a series of 3-chloro-1-{[2-(6-nitro-1H-indazol-1-yl)ethyl]amino}-4-(substituted phenyl)-2-azetidinones. scielo.br
Table 3: Synthesis of Azetidinone Derivatives of 6-Nitro-1H-indazole
| Step | Reaction | Reagents | Product | Reference |
|---|---|---|---|---|
| 1 | N-Alkylation | 1,2-Dichloroethane | 1-(2-Chloroethyl)-6-nitro-1H-indazole | scielo.br |
| 2 | Hydrazinolysis | Hydrazine hydrate | 1-(2-Hydrazinoethyl)-6-nitro-1H-indazole | scielo.br |
| 3 | Hydrazone formation | Substituted aromatic aldehydes | [2-(6-Nitro-1H-indazol-1-yl)ethyl]hydrazones | scielo.br |
1,3-Dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings. wikipedia.org This strategy has been effectively utilized to fuse other heterocyclic systems onto the this compound scaffold, starting from its N-alkenyl or N-alkynyl derivatives. nih.govnih.gov These reactions are valuable for creating complex molecular architectures by linking the indazole core to other heterocycles like triazoles and isoxazoles. nih.gov
Triazole-indazolone conjugates have been synthesized via 1,3-dipolar cycloaddition between an N-alkynyl indazole derivative and an azide. nih.gov The reaction of 3-chloro-1-(prop-2-yn-1-yl)-6-nitro-1H-indazole with various azides, either through thermal conditions (Huisgen method) or copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leads to the formation of 1,2,3-triazolyl methyl-6-nitro-1H-indazole derivatives. nih.govnih.gov The Huisgen method, conducted by refluxing in ethanol (B145695), can produce a mixture of 1,4- and 1,5-regioisomers, which are often difficult to separate. nih.gov In contrast, the "click chemistry" approach using a copper(I) catalyst, such as CuI, provides excellent regioselectivity, yielding the 1,4-disubstituted triazole regioisomers in good yields (82-90%). nih.govnih.gov
Isoxazole-fused indazolone derivatives can also be prepared through 1,3-dipolar cycloaddition. The reaction involves an N-alkenyl derivative of the indazole, such as 1-allyl-3-chloro-6-nitro-1H-indazole, acting as the dipolarophile, and an in situ generated nitrile oxide as the 1,3-dipole. nih.gov This reaction typically leads to the formation of isoxazoline-linked indazoles. nih.gov To obtain the aromatic isoxazole (B147169) ring, an N-alkynyl indazole is reacted with a nitrile oxide. nih.gov For example, the reaction of 3-chloro-1-(prop-2-yn-1-yl)-6-nitro-1H-indazole with in situ generated arylnitrile oxides results in the formation of isoxazole-6-nitro-1H-indazole derivatives. nih.gov An alternative approach to isoxazolyl indazoles involves the Cadogan reaction, where Schiff bases derived from isoxazoles undergo deoxygenative cyclization with triethyl phosphite. niscpr.res.in
Table 4: 1,3-Dipolar Cycloaddition Reactions for Heterocycle Fusion
| Target Heterocycle | Indazole Reactant | Dipole/Dipolarophile | Key Reagents/Conditions | Product Class | Reference |
|---|---|---|---|---|---|
| 1,2,3-Triazole | 3-Chloro-1-(prop-2-yn-1-yl)-6-nitro-1H-indazole | Organic Azides | CuI, "Click Chemistry" | Triazolyl-Indazolone Conjugates | nih.govnih.gov |
| Isoxazole | 3-Chloro-1-(prop-2-yn-1-yl)-6-nitro-1H-indazole | Nitrile Oxides | In situ generation | Isoxazole-Indazolone Conjugates | nih.gov |
1,3-Dipolar Cycloaddition Reactions for Heterocycle Fusion
Gram-Scale Synthesis Considerations and Optimization
The successful transition from laboratory-scale synthesis to gram-scale production of this compound necessitates a focus on reaction efficiency, safety, and purification. While specific optimized gram-scale protocols for this exact molecule are not extensively detailed in publicly available literature, insights can be drawn from the synthesis of structurally related indazolones and other chlorinated nitroaromatic compounds.
A promising route for the synthesis of the indazolone core involves the photochemical reaction of an appropriate ortho-nitrobenzyl alcohol with a primary amine. For instance, the reaction of (5-chloro-2-nitrophenyl)methanol with n-butylamine has been shown to yield the corresponding 2-butyl-5-chloro-1,2-dihydro-3H-indazol-3-one. ucdavis.edu This approach is notable for its use of mild conditions, employing an aqueous solvent at room temperature. ucdavis.edu
For a gram-scale synthesis of this compound, a potential precursor would be (4-chloro-5-nitro-2-nitrosophenyl)methanol, which could theoretically be generated in situ from a corresponding (di-nitro-substituted) benzyl alcohol. The optimization of such a photochemical process would involve several key parameters.
Table 1: Key Parameters for Optimization of Photochemical Indazolone Synthesis
| Parameter | Consideration for Gram-Scale Synthesis | Research Findings |
| Light Source and Reactor Setup | Uniform irradiation of the larger reaction volume is critical for consistent product formation. The choice of lamp wavelength and intensity must be matched to the absorbance spectrum of the starting material. The geometry of the reactor (e.g., immersion well vs. flow reactor) plays a significant role in light penetration. | The use of commercially available photoreactors with broad emission above 365 nm has been successful in related syntheses. ucdavis.edu For larger scales, a flow chemistry setup could offer superior light penetration and temperature control compared to a large batch reactor. |
| Solvent System | An aqueous solvent system, such as a phosphate-buffered solution (PBS), has been demonstrated to be effective. ucdavis.edu On a larger scale, the solubility of the starting materials and intermediates, as well as the ease of product isolation and solvent recovery, are important factors. | The reaction has been successfully carried out in PBS solution. ucdavis.edu The pH of the medium is a critical factor, as the mechanism is pH-dependent. ucdavis.edu |
| Temperature Control | Although the reaction can proceed at room temperature, photochemical reactions can generate heat. Effective temperature control is necessary to prevent side reactions and ensure reproducibility on a larger scale. | The reaction is typically conducted at room temperature. ucdavis.edu For gram-scale, a cooling system may be required to maintain a consistent temperature. |
| Purification | The isolation of the final product from the reaction mixture and any byproducts is a crucial step. Crystallization is often a preferred method for purification on a larger scale due to its efficiency and cost-effectiveness. | In a related synthesis of 5-chloro-6-nitro-1-indanone, a crude product was effectively purified by recrystallization from ethanol on a 0.51 mole scale, significantly improving the melting point and purity of the final compound. This suggests that crystallization could be a viable purification strategy for this compound. |
Another relevant aspect for the synthesis of the target compound is the introduction of the nitro group onto the chloro-substituted aromatic ring. While this may be part of the starting material, if a nitration step is required on a precursor, the experience from the gram-scale synthesis of 5-chloro-6-nitro-1-indanone is pertinent. In this synthesis, 86.0 g (0.51 mole) of 5-chloro-1-indanone (B154136) was nitrated using fuming nitric acid.
Table 2: Gram-Scale Nitration of a Related Chlorinated Aromatic Ketone
| Reactant | Scale | Reagent | Temperature | Key Optimization Points |
| 5-Chloro-1-indanone | 86.0 g (0.51 mole) | Fuming nitric acid (d=1.54) | -20°C to -15°C | Portion-wise addition of the reactant to the cooled nitrating agent is crucial for temperature control. Maintaining a low temperature throughout the addition and subsequent stirring minimizes the formation of byproducts. The product is isolated by pouring the reaction mixture onto ice and purified by recrystallization. |
The considerations from this large-scale nitration, particularly regarding stringent temperature control and the safe handling of highly corrosive and reactive reagents, would be directly applicable to any potential nitration step in a synthetic route to this compound on a gram scale.
Finally, multi-step syntheses of related chloro-nitro-indazoles that are deemed suitable for industrial production often involve diazotization and cyclization reactions. google.com Optimization of such sequences for gram-scale production would focus on maximizing the yield of each step, minimizing the need for chromatographic purification, and ensuring the safety and scalability of all procedures.
Chemical Reactivity and Transformation Pathways of 5 Chloro 6 Nitro 1h Indazol 3 2h One
Electrophilic and Nucleophilic Substitution Reactions on the Indazolone Ring
The benzene (B151609) portion of the 5-Chloro-6-nitro-1H-indazol-3(2H)-one ring is subject to both electrophilic and nucleophilic aromatic substitution, with the regioselectivity and feasibility of these reactions being heavily influenced by the existing substituents.
Conversely, the presence of the strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (NAS). rongyaobio.com This activation is most pronounced at the positions ortho and para to the nitro group. In this compound, the C5 and C7 positions are activated for nucleophilic attack. The chlorine atom at C5 represents a potential leaving group, making this position a prime target for nucleophilic displacement. Reactions involving the attack of a nucleophile on the aromatic ring can lead to the formation of a resonance-stabilized Meisenheimer complex. rongyaobio.com The displacement of the chloride at C5 by various nucleophiles is a feasible transformation pathway for the synthesis of new derivatives.
Regioselective Amination Reactions
The introduction of an amino group onto the indazolone scaffold is a significant transformation, often leading to compounds with valuable biological properties. Regioselective amination, particularly at the C3 position, has been a subject of considerable research.
Copper-Catalyzed C3 Amination of 2H-Indazoles
While specific studies on the C3 amination of this compound are not extensively documented, research on related 2H-indazoles provides valuable insights into potential synthetic routes. Copper-catalyzed C3 amination of 2H-indazoles with other 2H-indazoles and indazol-3(2H)-ones has been successfully developed under mild conditions. nih.gov This methodology allows for the formation of a C-N bond at the C3 position, yielding indazole-containing indazol-3(2H)-one derivatives in moderate to excellent yields. nih.gov It is plausible that a similar copper-catalyzed approach could be adapted for the C3 amination of this compound, offering a direct pathway to novel aminated derivatives.
Mechanistic Insights into Radical Pathways in Amination
The mechanism of C-H amination reactions, particularly those catalyzed by transition metals, often involves radical intermediates. Mechanistic studies on the copper-catalyzed C3 amination of 2H-indazoles suggest that these reactions likely proceed through a radical pathway. nih.gov In a broader context, intermolecular radical C-H amination has been shown to proceed via a stepwise mechanism involving the generation of a nitrogen-centered radical, followed by hydrogen atom abstraction and subsequent C-N bond formation. nih.gov The use of catalysts can facilitate the formation of these radical intermediates under milder conditions. For instance, iodine-catalyzed intermolecular C(sp³)–H amination has been reported, highlighting the versatility of radical-based approaches for C-N bond formation. nih.gov Therefore, any proposed C3 amination of this compound would likely involve a radical mechanism, especially under catalytic conditions.
Reactions with Aldehydes and Ketones
The N-H protons of the indazolone ring are nucleophilic and can participate in addition reactions with carbonyl compounds, particularly aldehydes.
Addition to Formaldehyde (B43269) in Aqueous Acidic Conditions
The reaction of N-unsubstituted indazoles with formaldehyde in aqueous acidic solutions is a well-established method for the synthesis of N1-hydroxymethyl derivatives. Studies on various nitro-1H-indazoles, including 6-nitro-1H-indazole, have shown that they react with formaldehyde in the presence of aqueous hydrochloric acid to afford the corresponding (1H-indazol-1-yl)methanol derivatives. nih.govacs.org This reaction proceeds through the nucleophilic attack of the N1 nitrogen of the indazole onto the protonated formaldehyde. Given that 6-nitro-1H-indazoles undergo this reaction, it is highly probable that this compound would react similarly with formaldehyde under acidic conditions.
Formation of 1H-Indazol-1-ylmethanol Derivatives
The addition of formaldehyde to this compound is expected to yield (5-chloro-6-nitro-3-oxo-2,3-dihydro-1H-indazol-1-yl)methanol. The reaction mechanism involves the protonation of formaldehyde, which enhances its electrophilicity, followed by the nucleophilic attack of the N1 atom of the indazolone ring. nih.govacs.org The resulting adduct is then protonated to give the final 1H-indazol-1-ylmethanol product. These hydroxymethyl derivatives can serve as versatile intermediates for further functionalization, as the hydroxyl group can be a leaving group or be derivatized.
Oxidative Dearomatization Processes
Oxidative dearomatization represents a powerful strategy for converting planar aromatic systems into three-dimensional structures. While specific studies on this compound are not prevalent, analogous transformations in related indazole systems provide significant insights into its potential reactivity. One of the most relevant examples is the hypervalent iodine(III)-mediated oxidative dearomatization of 2H-indazoles. rsc.orgrsc.org
In a notable study, 2H-indazoles were treated with (diacetoxyiodo)benzene (B116549) (PIDA) or phenyliodine bis(trifluoroacetate) (PIFA), leading to the formation of N-1 indazolyl indazolones in good to excellent yields. rsc.orgrsc.org In this process, the hypervalent iodine reagent serves a dual role as both an oxidant and a source of the carbonyl oxygen. The reaction proceeds through a proposed single-electron transfer (SET) pathway, resulting in the formation of C–N and C–O bonds. rsc.org
This methodology could potentially be applied to this compound. The reaction would likely involve the coupling of two molecules of the indazolone, where one acts as a nucleophile and the other undergoes dearomatization. The electron-withdrawing nature of the chloro and nitro groups might influence the feasibility and outcome of this transformation.
A plausible, though hypothetical, reaction scheme based on analogous systems is presented below:
Table 1: Hypothetical Oxidative Dearomatization of this compound
| Reactant | Reagents & Conditions | Putative Product | Reference |
|---|---|---|---|
| This compound | PIFA, Solvent (e.g., MeCN), Room Temperature | Dimeric indazolone product | rsc.orgrsc.org |
Cross-Dehydrogenative Coupling (CDC) Reactions
Cross-dehydrogenative coupling (CDC) has emerged as a highly efficient method for forming carbon-carbon and carbon-heteroatom bonds by direct C-H bond activation, avoiding the need for pre-functionalized starting materials. For the this compound molecule, the most likely site for a CDC reaction would be the C-7 position, which possesses the only available C-H bond on the benzene ring.
Research on related heterocyclic systems, such as 2H-indazoles, has demonstrated the feasibility of CDC reactions. For instance, a visible-light-promoted regioselective C(sp²)–H/C(sp³)–H cross-dehydrogenative coupling between 2H-indazoles and ethers has been successfully developed. acs.org This reaction utilizes a catalytic amount of rose bengal as an organophotoredox catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant under aerobic conditions at ambient temperature. acs.org This methodology leads to the formation of C-3 oxyalkylated 2H-indazoles.
By analogy, this compound could potentially undergo a similar transformation at the C-7 position. The electron-withdrawing groups at positions 5 and 6 would likely influence the reactivity of the C-7 C-H bond.
Table 2: Potential Cross-Dehydrogenative Coupling of this compound with an Ether
| Coupling Partner | Reagents & Conditions | Putative Product | Reference |
|---|---|---|---|
| Tetrahydrofuran (B95107) | Rose Bengal (cat.), TBHP, Visible Light, Room Temp. | 7-(Tetrahydrofuran-2-yl)-5-chloro-6-nitro-1H-indazol-3(2H)-one | acs.org |
Other metal-catalyzed CDC reactions, for example using copper catalysts, have also been reported for other azole derivatives, such as (benzo)thiazoles, coupling with cyclic ethers. nih.gov The successful application of such methods to this compound would provide a direct route to novel C-7 functionalized derivatives.
Functional Group Transformations and Manipulations of Chloro and Nitro Moieties
The chloro and nitro groups on the indazolone ring are key functional handles that can be manipulated to generate a diverse range of derivatives.
Manipulation of the Nitro Group:
The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Several methods are available, and the choice of reagent is often dictated by the presence of other functional groups in the molecule. orgoreview.com For the conversion of the 6-nitro group of this compound to a 6-amino group, several reductive systems could be employed.
Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method. commonorganicchemistry.com However, care must be taken as this can sometimes lead to the reduction of other functional groups, including dehalogenation. An alternative catalyst that is often used to avoid dehalogenation of aromatic chlorides is Raney Nickel. commonorganicchemistry.com
Other widely used methods include the use of metals in acidic media, such as iron (Fe) or zinc (Zn) in acetic acid, or tin(II) chloride (SnCl₂). commonorganicchemistry.com These methods are generally mild and tolerate a variety of functional groups. For instance, SnCl₂ is known to be a mild reagent for the reduction of nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com
Table 3: Selected Methods for the Reduction of the Nitro Group
| Reagents & Conditions | Product | Key Features | Reference |
|---|---|---|---|
| H₂, Pd/C, Solvent (e.g., EtOH) | 6-Amino-5-chloro-1H-indazol-3(2H)-one | Highly efficient, potential for dehalogenation | commonorganicchemistry.com |
| H₂, Raney Nickel, Solvent (e.g., EtOH) | 6-Amino-5-chloro-1H-indazol-3(2H)-one | Often avoids dehalogenation of aryl chlorides | commonorganicchemistry.com |
| Fe, NH₄Cl, EtOH/H₂O, Reflux | 6-Amino-5-chloro-1H-indazol-3(2H)-one | Classical and cost-effective method | orgoreview.com |
| SnCl₂·2H₂O, EtOH, Reflux | 6-Amino-5-chloro-1H-indazol-3(2H)-one | Mild conditions, good for sensitive substrates | commonorganicchemistry.com |
Manipulation of the Chloro Group:
The chloro group at the 5-position is susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of the chloro group in an SNAr reaction is significantly enhanced by the presence of strong electron-withdrawing groups, such as the nitro group, positioned ortho or para to it. wikipedia.org In this compound, the nitro group is ortho to the chloro substituent, which should activate the C-5 position for nucleophilic attack.
A wide range of nucleophiles can be used to displace the chloro group, including amines, alkoxides, and thiolates. This allows for the introduction of a variety of substituents at the 5-position. The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. youtube.com
Table 4: Representative Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagents & Conditions | Putative Product | Reference |
|---|---|---|---|
| R-NH₂ (e.g., Aniline) | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat | 5-(Arylamino)-6-nitro-1H-indazol-3(2H)-one | researchgate.net |
| R-OH (e.g., Methanol) | Strong Base (e.g., NaH), Solvent (e.g., THF) | 5-Methoxy-6-nitro-1H-indazol-3(2H)-one | wikipedia.org |
| R-SH (e.g., Thiophenol) | Base (e.g., Et₃N), Solvent (e.g., DMF) | 5-(Arylthio)-6-nitro-1H-indazol-3(2H)-one | wikipedia.org |
The successful execution of these transformations would significantly expand the chemical space accessible from this compound, enabling the synthesis of a library of novel indazolone derivatives for further investigation.
Advanced Spectroscopic and Structural Characterization of 5 Chloro 6 Nitro 1h Indazol 3 2h One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, offering detailed information about the chemical environment of individual atoms.
Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the context of 5-Chloro-6-nitro-1H-indazol-3(2H)-one derivatives, the aromatic protons on the indazole ring exhibit characteristic chemical shifts and coupling patterns. For instance, in related 6-nitro-1H-indazole derivatives, the proton at position 5 (H5) typically resonates at a downfield chemical shift of around 8.4 ppm. nih.gov Similarly, for 1-aryl-5-nitro-1H-indazoles, the proton at the 4-position (H4) appears as a doublet, while the H6 and H7 protons also show distinct signals and couplings that are crucial for confirming the substitution pattern. mdpi.com The broad signal of the N-H proton of the indazole ring is also a key diagnostic feature, often observed at a very downfield region, sometimes above 11 ppm, depending on the solvent and concentration. rsc.org
Table 1: Example ¹H NMR Data for Related Indazole Derivatives
| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |
|---|---|---|---|---|
| 1-(4-Chlorophenyl)-5-nitro-1H-indazole | DMSO-d₆ | H4 | 8.95 | d, J = 2.2 |
| H7 | 8.71 | s | ||
| H6 | 8.31 | dd, J = 9.3, 2.2 | ||
| H-Aryl | 7.85 | d, J = 8.6 | ||
| H-Aryl | 7.70 | d, J = 8.6 | ||
| 6-Nitro-3-phenyl-1H-indazole | CDCl₃ | NH | 11.63 | br |
| H5 | 8.26 | s | ||
| H4, H7 | 8.14-8.07 | m | ||
| H-Aryl | 7.98-7.96 | m |
Note: This table provides illustrative data from related compounds to indicate expected spectral regions.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of a molecule. Each unique carbon atom in a derivative of this compound would give a distinct signal, with its chemical shift being indicative of its electronic environment. Carbons attached to electronegative atoms like chlorine and nitrogen, as well as those in the aromatic ring, resonate at characteristic frequencies. For example, in 1-aryl-5-nitro-1H-indazole derivatives, the carbon atoms of the indazole ring typically appear in the range of 110-145 ppm. mdpi.com The carbon atom attached to the nitro group (C6) and the carbon attached to the chlorine atom (C5) would be significantly influenced, and their chemical shifts are key identifiers. The carbonyl carbon (C3) of the indazolone ring is expected to resonate at a much more downfield position, typically above 150 ppm.
Table 2: Example ¹³C NMR Data for a Related Indazole Derivative
| Compound | Solvent | Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|---|---|
| 1-(4-Chlorophenyl)-5-nitro-1H-indazole | DMSO-d₆ | C3a | 142.9 |
| C7a | 140.5 | ||
| C5 | 139.2 | ||
| C-Aryl | 138.0 | ||
| C-Aryl | 132.4 | ||
| C-Aryl | 130.3 | ||
| C-Aryl | 124.9 | ||
| C7 | 122.8 | ||
| C6 | 119.9 |
Note: This table provides illustrative data from a related compound to indicate expected spectral regions.
A comparative analysis of solid-state and solution-state NMR spectra can reveal important structural and dynamic information. While solution-state NMR provides data on molecules in a solvated, freely tumbling state, solid-state NMR, often using techniques like Cross-Polarization Magic-Angle Spinning (CPMAS), offers insights into the structure of the compound in its crystalline or amorphous solid form. nih.govnih.gov This comparison is particularly valuable for studying phenomena like tautomerism, where different forms of a molecule may exist in different phases. rsc.org For indazolone derivatives, which can exist in different tautomeric forms, solid-state NMR can help identify the predominant form in the solid state. nih.gov Furthermore, intermolecular interactions, such as hydrogen bonding, which are prevalent in the solid state, can lead to significant differences in chemical shifts compared to the solution state. acs.org
Multinuclear NMR allows for the direct observation of nuclei other than ¹H and ¹³C, such as ¹⁵N. huji.ac.il For this compound derivatives, ¹⁵N NMR is particularly powerful for probing the nitrogen atoms of the indazole ring and the nitro group. mdpi.com The chemical shifts of the "pyrrole-type" nitrogen (N1) and the "pyridine-type" nitrogen (N2) in the indazole ring are distinct and sensitive to substitution and tautomeric form. nih.govmdpi.com The nitrogen nucleus of the nitro group resonates in a characteristic downfield region, providing unambiguous evidence for its presence. mdpi.com This technique is instrumental in distinguishing between N1- and N2-substituted isomers, a common challenge in indazole chemistry. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a cornerstone for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. uab.edu For derivatives of this compound, MS analysis would confirm the molecular weight. The fragmentation patterns observed in the mass spectrum can offer valuable clues about the molecule's structure. libretexts.org For instance, the loss of the nitro group (NO₂) or the chlorine atom are common fragmentation pathways for related nitroaromatic and chlorinated compounds. nih.gov The molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ is a key piece of data for confirming the identity of the target compound. nist.gov
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. fda.gov This precision allows for the determination of the elemental formula of a molecule, as the exact mass is unique to a specific combination of atoms. For a new derivative of this compound, HRMS would be used to confirm its elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass. rsc.org This technique is crucial for the unambiguous identification of newly synthesized compounds and is a standard requirement for publication in chemical research. sfasu.edu
Table 3: Predicted HRMS Data for the Parent Compound
| Compound | Formula | Adduct | Predicted m/z |
|---|---|---|---|
| This compound | C₇H₄ClN₃O₃ | [M+H]⁺ | 213.9963 |
| [M+Na]⁺ | 235.9782 |
Note: The predicted m/z values are calculated based on the exact masses of the most abundant isotopes.
X-ray Crystallography for Absolute Stereochemistry and Conformation
The molecular structures of several chloro-nitro-1H-indazole derivatives have been determined using single-crystal X-ray diffraction. For instance, the analysis of 1-(3-Chloro-6-nitro-1H-indazol-1-yl)ethan-1-one reveals an orthorhombic crystal system with the space group Pnma. researchgate.net The asymmetric unit of this compound uniquely contains one and a half molecules, with one molecule in a general position and the other half situated on a crystallographic mirror plane. researchgate.net
In the case of 3-Chloro-1-ethyl-6-nitro-1H-indazole, the indazole ring system is essentially planar. iucr.org The dihedral angle between the indazole ring and the nitro group is minimal, at 2.8 (3)°, indicating near coplanarity which can influence the electronic properties of the molecule. iucr.org Similarly, the structure of 1-Allyl-3-chloro-5-nitro-1H-indazole shows a small dihedral angle of 7.9 (3)° between the indazole ring and its nitro group. nih.gov However, its allyl group is significantly rotated out of the indazole plane. nih.gov
The study of 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole found that the asymmetric unit contains two independent molecules, which differ primarily in the orientation of their allyl substituents. researchgate.net This highlights how different packing environments can influence the conformation of flexible side chains.
Below is a table summarizing the crystallographic data for selected derivatives.
Table 1: X-ray Crystallographic Data for Selected Chloro-Nitro-1H-Indazole Derivatives
| Compound Name | Molecular Formula | Crystal System | Space Group | 'a' (Å) | 'b' (Å) | 'c' (Å) | β (°) | Ref. |
|---|---|---|---|---|---|---|---|---|
| 1-(3-Chloro-6-nitro-1H-indazol-1-yl)ethan-1-one | C₉H₆ClN₃O₃ | Orthorhombic | Pnma | 8.5638 (5) | 19.2608 (12) | 17.6509 (10) | 90 | researchgate.net |
| 3-Chloro-1-ethyl-6-nitro-1H-indazole | C₉H₈ClN₃O₂ | Monoclinic | P2₁/c | - | - | - | - | iucr.org |
| 1-Allyl-3-chloro-5-nitro-1H-indazole | C₁₀H₈ClN₃O₂ | Monoclinic | P2₁/c | 13.3025 (6) | 11.2505 (5) | 7.3092 (3) | 91.343 (2) | nih.gov |
Note: Full cell parameters for all compounds were not available in the cited abstracts.
The supramolecular assembly in the crystalline state is governed by a variety of non-covalent interactions. In chloro-nitro-1H-indazole derivatives, hydrogen bonds, π–π stacking, and other weak interactions play a crucial role in stabilizing the crystal lattice.
In the crystal structure of 1-(3-Chloro-6-nitro-1H-indazol-1-yl)ethan-1-one, molecules form stacks along the b-axis. researchgate.net This arrangement is facilitated by a combination of offset π–π stacking between the indazole rings and C—Cl⋯π interactions. researchgate.net These stacks are further interconnected by C—H⋯O and C—H⋯N hydrogen bonds to form slabs. researchgate.net
The crystal packing of 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole involves slipped π-stacking of the indazole units, complemented by weak C—H···O and C—H···Cl hydrogen bonds. researchgate.net
Table 2: Intermolecular Interactions in the Crystal Packing of Chloro-Nitro-1H-Indazole Derivatives
| Compound Name | Types of Interactions Observed | Supramolecular Structure | Ref. |
|---|---|---|---|
| 1-(3-Chloro-6-nitro-1H-indazol-1-yl)ethan-1-one | Offset π–π stacking, C—Cl⋯π, C—H⋯O, C—H⋯N | Stacks and slabs | researchgate.net |
| 3-Chloro-1-ethyl-6-nitro-1H-indazole | C—H⋯O hydrogen bonds, weak π–π stacking | Zigzag chains | iucr.org |
| 1-Allyl-3-chloro-5-nitro-1H-indazole | C—H⋯O hydrogen bonds | Zigzag chains | nih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds.
In the analysis of nitro-indazole derivatives, IR spectroscopy is instrumental in confirming the presence of key functional groups. The nitro group (NO₂) is particularly prominent, exhibiting strong characteristic absorption bands. Typically, the asymmetric stretching vibration of the N-O bond appears in the range of 1560–1500 cm⁻¹, while the symmetric stretching vibration is observed between 1385–1300 cm⁻¹.
For example, in a series of 1-Aryl-5-nitro-1H-indazoles, the IR spectra consistently show absorptions in these regions. 1-Phenyl-5-nitro-1H-indazole displays bands at 1534 cm⁻¹ and 1341 cm⁻¹, and 1-(3-Chlorophenyl)-5-nitro-1H-indazole has similar bands at 1514 cm⁻¹ and 1346 cm⁻¹, corresponding to the NO₂ group. mdpi.com Furthermore, for a derivative containing a sulfonamide group, 4-(5-Nitro-1H-indazol-1-yl)benzenesulfonamide, additional peaks are seen at 3329 and 3241 cm⁻¹, which are characteristic of N-H stretching vibrations from the sulfonamide moiety. mdpi.com
Table 3: Characteristic Infrared (IR) Absorption Bands for Functional Groups in Nitro-Indazole Derivatives
| Compound Name | IR Absorption Bands (cm⁻¹) | Functional Group Assignment | Ref. |
|---|---|---|---|
| 1-Phenyl-5-nitro-1H-indazole | 1534, 1341 | NO₂ stretching | mdpi.comresearchgate.net |
| 1-(3-Chlorophenyl)-5-nitro-1H-indazole | 1514, 1346 | NO₂ stretching | mdpi.com |
| 1-(3-Methoxyphenyl)-5-nitro-1H-indazole | 1516, 1344 | NO₂ stretching | mdpi.comresearchgate.net |
| 4-(5-Nitro-1H-indazol-1-yl)benzenesulfonamide | 3329, 3241 | N-H stretching | mdpi.com |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is compared against the theoretical values calculated from the proposed molecular formula, serving as a crucial check for purity and confirming the empirical formula of a newly synthesized compound.
For various 1-Aryl-5-nitro-1H-indazole derivatives, elemental analysis has been performed to validate their composition. The close agreement between the found and calculated percentages for carbon, hydrogen, and nitrogen confirms the successful synthesis and purity of the target molecules. For instance, the analysis of 1-Phenyl-5-nitro-1H-indazole (C₁₃H₉N₃O₂) yielded experimental values that closely matched the calculated percentages. mdpi.comresearchgate.net
Table 4: Elemental Analysis Data for Selected 1-Aryl-5-nitro-1H-indazole Derivatives
| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) | Ref. |
|---|---|---|---|---|---|
| 1-Phenyl-5-nitro-1H-indazole | C₁₃H₉N₃O₂ | C | 65.27 | 65.16 | mdpi.comresearchgate.net |
| H | 3.79 | 3.77 | mdpi.comresearchgate.net | ||
| N | 17.56 | 17.57 | mdpi.comresearchgate.net | ||
| 1-(3,4-Dichlorophenyl)-5-nitro-1H-indazole | C₁₃H₇Cl₂N₃O₂ | C | 50.68 | 50.67 | mdpi.com |
| H | 2.29 | 2.34 | mdpi.com | ||
| N | 13.64 | 13.53 | mdpi.com | ||
| 1-(3-Methoxyphenyl)-5-nitro-1H-indazole | C₁₄H₁₁N₃O₃ | C | 62.45 | 62.37 | mdpi.comresearchgate.net |
| H | 4.12 | 4.06 | mdpi.comresearchgate.net |
Table of Mentioned Compounds
| Compound Name |
|---|
| 1-(3-Chloro-6-nitro-1H-indazol-1-yl)ethan-1-one |
| 1-Allyl-3-chloro-5-nitro-1H-indazole |
| 1-Allyl-3-chloro-6-nitro-1H-indazole |
| 1-Aryl-5-nitro-1H-indazoles |
| 1-(3,4-Dichlorophenyl)-5-nitro-1H-indazole |
| 1-(3-Chlorophenyl)-5-nitro-1H-indazole |
| 1-(3-Methoxyphenyl)-5-nitro-1H-indazole |
| 1-Phenyl-5-nitro-1H-indazole |
| 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole |
| 3-Chloro-1-ethyl-6-nitro-1H-indazole |
| 4-(5-Nitro-1H-indazol-1-yl)benzenesulfonamide |
Computational Chemistry and Theoretical Studies on 5 Chloro 6 Nitro 1h Indazol 3 2h One
Quantitative Structure-Activity Relationship (QSAR) Modeling (where applicable to the compound's structure)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for 5-Chloro-6-nitro-1H-indazol-3(2H)-one have been detailed in the reviewed literature, studies on structurally related nitroindazole and other nitroaromatic compounds provide a framework for how such models could be developed and applied.
QSAR studies on various heterocyclic compounds, such as indole (B1671886) derivatives and 1,8-naphthalimide-4-aminoquinoline derivatives, have successfully utilized electronic and topological descriptors to predict biological activity. neliti.comwalisongo.ac.id These models often employ methods like multiple linear regression (MLR), artificial neural networks (ANN), and density functional theory (DFT) calculations to correlate descriptors with antiproliferative or antimalarial effects. neliti.comwalisongo.ac.id For instance, descriptors calculated can include dipole moment, atomic net charges, energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), polarizability, and the partition coefficient (log P). walisongo.ac.idatlantis-press.com
A study on a series of 5-nitroindazole (B105863) derivatives with antileishmanial activity conducted a Structure-Activity Relationship (SAR) analysis, which is a precursor to QSAR. nih.gov This study highlighted the importance of substituents on the indazole ring for biological activity. The research on 2-benzyl-5-nitroindazolin-3-one derivatives, which are structurally analogous to this compound, revealed that hydrophilic fragments substituted at position 1 of the indazole ring played a key role in improving the selectivity profile of these compounds against Leishmania parasites. nih.gov
Furthermore, QSAR models have been effectively developed for other nitroaromatic compounds, such as nitroimidazoles, to predict their radiosensitization effectiveness and antitubercular activity. nih.govnih.gov These studies underscore that specific structural features, like the orientation of substituents with respect to the nitro group, are critical determinants of activity. nih.gov For a compound like this compound, a future QSAR model would likely identify key descriptors related to its electronic properties (influenced by the chloro and nitro groups) and steric factors that govern its interaction with biological targets.
Investigation of Lipophilicity and its Influence on Biological Activity
Lipophilicity is a critical physicochemical property that significantly influences the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug molecule. It is commonly expressed as the logarithm of the partition coefficient (log P), which measures a compound's distribution between an oily (lipid) and an aqueous phase.
For nitroindazole derivatives, lipophilicity has been shown to be a contributing factor to their biological activity. In a study of 5-nitroindazole derivatives as potential antiprotozoal agents, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions were performed. nih.gov These predictions provide insights into the drug-like properties of the compounds. While specific experimental lipophilicity data for this compound is not available, the data from structurally similar 2-benzyl-5-nitroindazolin-3-one derivatives offer valuable insights. nih.gov
The study showed that hydrophilic substituents at position 1 of the 2-benzyl-5-nitroindazolin-3-one core structure had a positive effect on the compound's selectivity. nih.gov This suggests that a balance between lipophilicity and hydrophilicity is crucial for achieving desired biological activity while minimizing off-target effects.
The ADMET predictions for a series of 5-nitroindazole derivatives indicated that they generally have slightly better cell permeability and intestinal absorption compared to the reference drug Amphotericin B. nih.gov However, their water solubility was noted to be lower in some cases, a property directly influenced by lipophilicity. nih.gov
Below is an interactive data table summarizing the predicted ADMET properties for a selection of 5-nitroindazole derivatives, illustrating the type of data that would be relevant for understanding the role of lipophilicity for this compound.
Data sourced from in silico ADMET predictions for 5-nitroindazole derivatives. nih.gov log KOW is the logarithm of the n-octanol-water partition coefficient.
The relationship between lipophilicity and biological activity is often complex. While a certain degree of lipophilicity is required for a compound to cross biological membranes and reach its target, very high lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and higher toxicity. mdpi.commdpi.com Therefore, optimizing the lipophilicity of lead compounds like this compound is a key step in drug discovery and development.
Academic Research Applications and Biological Activity Exploration of 5 Chloro 6 Nitro 1h Indazol 3 2h One Derivatives
Role as Chemical Scaffolds and Building Blocks in Organic Synthesis
The indazole framework is a fundamental building block for the synthesis of more complex heterocyclic systems. nih.gov While specific synthetic routes focusing solely on 5-Chloro-6-nitro-1H-indazol-3(2H)-one are not extensively detailed in the provided literature, the synthesis and manipulation of closely related chloro-nitro-indazoles highlight their utility as versatile chemical scaffolds. For instance, an efficient pathway for the synthesis of derivatives from 3-chloro-6-nitro-1H-indazole involves 1,3-dipolar cycloaddition reactions. nih.gov This method allows for the creation of novel triazole- and isoxazole-substituted indazoles, demonstrating the role of the chloro-nitro-indazole core as a platform for generating diverse molecular architectures. nih.gov
The development of one-pot domino processes and methods involving nucleophilic aromatic substitution (SNAr) to produce 1-aryl-5-nitro-1H-indazoles further underscores the importance of nitro-substituted indazoles in synthetic chemistry. mdpi.comresearchgate.net These synthetic strategies enable the construction of a library of derivatives with varied substituents, which is crucial for structure-activity relationship (SAR) studies in drug discovery. mdpi.com The reactivity of the indazole ring, influenced by its substituents, makes it a valuable intermediate for creating a wide range of functionalized molecules. nih.gov
Exploration in Medicinal Chemistry Research
The indazole nucleus is a key component in numerous compounds investigated for a wide spectrum of pharmacological activities. nih.gov The strategic placement of substituents like nitro and chloro groups on this scaffold is a common approach in medicinal chemistry to fine-tune biological activity and physicochemical properties. Nitroindazole derivatives, in particular, have garnered significant attention for their potential as trypanocidal agents, with the nitro group playing a critical role in their mechanism of action. nih.gov The core structure is considered a privileged scaffold for designing new agents against parasites like Trypanosoma cruzi. nih.gov Research into related compounds, such as 3-chloro-6-nitro-1H-indazole derivatives, has identified them as promising leads for developing antileishmanial agents. nih.gov These findings collectively suggest that the this compound scaffold holds potential as a basis for the development of novel therapeutic agents, particularly in the realm of infectious diseases.
The Griess assay is a common colorimetric method used to quantify nitric oxide (NO) by measuring its stable breakdown product, nitrite, in cell culture supernatants. nih.gov Since the overproduction of NO is a hallmark of inflammatory conditions, this assay is frequently used to screen compounds for anti-inflammatory activity in vitro, often using lipopolysaccharide (LPS)-stimulated macrophages as a cell model. nih.gov The MTT assay is also employed in this context to assess cell viability and ensure that any observed reduction in inflammatory markers is not due to cytotoxicity. Based on available research, specific studies evaluating the anti-inflammatory activity of this compound derivatives using these methods have not been reported. However, other heterocyclic scaffolds, such as N-acylhydrazone derivatives, have been shown to exert anti-inflammatory effects by modulating the nitric oxide pathway. nih.gov
The MTT (thiazole blue) assay is a standard method used to evaluate the in vitro antiproliferative activity of potential anticancer compounds against various human cancer cell lines. sioc-journal.cnnih.gov While research specifically detailing the antitumor effects of this compound derivatives is limited, studies on other substituted indazoles have shown significant potential.
In one study, a series of 5- and 6-substituted indazole derivatives were synthesized and evaluated for their antiproliferative activity against four human cancer cell lines. sioc-journal.cn Several compounds demonstrated specific activity against the PC-3 human prostate cancer cell line. sioc-journal.cn Another study focused on 1H-indazol-3-amine derivatives, which also showed promising inhibitory effects against various cancer cell lines, with one compound in particular exhibiting potent activity against the K562 chronic myeloid leukemia cell line. nih.gov
Table 1: In Vitro Antitumor Activity of Related Indazole Derivatives This table presents data for structurally related indazole compounds, not this compound itself.
| Compound ID | Structure Description | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 8a | N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-1-isopropyl-1H-indazole-5-carboxamide | PC-3 (Prostate) | 6.21 | sioc-journal.cn |
| 14a | N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-1-isopropyl-1H-indazole-6-formamide | PC-3 (Prostate) | 6.43 | sioc-journal.cn |
| 6o | Piperazine-indazole derivative | K562 (Leukemia) | 5.15 | nih.gov |
| 6o | Piperazine-indazole derivative | HEK-293 (Normal) | 33.2 | nih.gov |
These findings highlight the potential of the substituted indazole scaffold as a source of new antitumor drug candidates and provide a rationale for investigating the activity of this compound derivatives. sioc-journal.cnnih.gov
Derivatives of 5-nitroindazolin-3-one, which are close structural analogs of this compound, have been evaluated as promising agents against Trypanosoma cruzi, the parasite that causes Chagas disease. nih.govmdpi.com The trypanocidal activity of these nitro-compounds is believed to stem from the activation of the nitro group by a type I nitroreductase (TcNTR) enzyme, which is specific to the parasite. nih.govmdpi.com This reduction process generates reactive oxygen species (ROS) and other toxic metabolites that induce oxidative stress and lead to parasite death, often through apoptosis. nih.govmdpi.com
The evaluation of a series of 1,2-disubstituted 5-nitroindazolin-3-ones against both the non-infective epimastigote and the infective trypomastigote forms of T. cruzi revealed significant activity. nih.gov The study found that the 5-nitroindazolone series generally exhibited higher trypanocidal activity compared to related 5-nitroindazoles. mdpi.com
Table 2: In Vitro Trypanocidal Activity of 5-Nitroindazolin-3-one Derivatives This table presents data for structurally related 5-nitroindazolin-3-one compounds.
| Compound ID | Structure Description | Activity vs. Epimastigotes (IC₅₀ µM) | Activity vs. Trypomastigotes (IC₅₀ µM) | Reference |
|---|---|---|---|---|
| 5a | 5-nitro-2-picolyl-indazolin-3-one | 1.1 ± 0.3 | 5.4 ± 1.0 | nih.gov |
| Nifurtimox | Reference Drug | 2.5 ± 0.1 | 10.9 ± 0.5 | nih.gov |
| Benznidazole | Reference Drug | 3.0 ± 0.1 | 7.6 ± 0.3 | nih.gov |
The results indicate that the presence of the nitro group at the 5-position of the indazolone ring is crucial for inducing the generation of ROS and subsequent apoptosis in the parasites. nih.gov Compound 5a (5-nitro-2-picolyl-indazolin-3-one) was identified as having the most favorable trypanocidal activity, with a selectivity index superior to the reference drug nifurtimox. nih.gov This line of research strongly supports the investigation of this compound derivatives as potential new treatments for Chagas disease. nih.govmdpi.com
In Vitro Evaluation of Specific Biological Activities (Methodology and Findings, NOT clinical)
Antileishmanial Activity against Leishmania Species
Derivatives of the this compound scaffold have emerged as a promising class of compounds in the search for new treatments for leishmaniasis, a disease caused by protozoan parasites of the Leishmania genus. semanticscholar.orgnih.gov The current therapeutic options are often limited by toxicity, high cost, and increasing parasite resistance, making the development of novel antileishmanial agents a critical research area. semanticscholar.orgnih.govresearchgate.net
Research into 3-chloro-6-nitro-1H-indazole derivatives has demonstrated significant in vitro activity against various Leishmania species. nih.gov In one study, a series of these derivatives were synthesized and evaluated for their biological potency using an MTT assay. nih.gov The inhibitory effects of these compounds were found to be dependent on the specific Leishmania species being tested. nih.gov For instance, while most derivatives showed little to no activity against L. tropica and L. major, several compounds exhibited moderate to strong inhibitory activity against L. infantum. nih.gov
Specifically, derivatives featuring isooxazoline, isoxazole (B147169), and 1,2,3-triazole heterocyclic systems, obtained through 1,3-dipolar cycloaddition reactions, have been a key focus. nih.gov One of the most effective compounds against L. major was a derivative incorporating a triazole ring, which recorded a half-maximal inhibitory concentration (IC50) of 38 µM. nih.gov Against L. tropica, two triazole-containing derivatives showed significant efficacy with IC50 values of 76 µM and 186 µM. nih.gov The activity was particularly pronounced against L. infantum, where eight different derivatives displayed strong inhibition with IC50 values ranging from as low as 4 µM to 117 µM. nih.gov
The data below summarizes the antileishmanial activity of selected 3-chloro-6-nitro-1H-indazole derivatives. nih.gov
| Derivative Type | Target Species | IC50 (µM) |
| Isooxazoline | L. infantum | 5.53 |
| Isooxazoline | L. infantum | 4 |
| Isoxazole | L. infantum | 117 |
| Triazole | L. infantum | 6 |
| Triazole | L. infantum | 110 |
| Triazole | L. major | 38 |
| Triazole | L. tropica | 76 |
| Triazole | L. tropica | 186 |
Studies on the related 2-benzyl-5-nitroindazolin-3-one series against L. amazonensis also support the potential of this chemical class. nih.govresearchgate.net In these investigations, four compounds were found to be as active as the standard drug Amphotericin B against intracellular amastigotes, the clinically relevant form of the parasite. nih.govresearchgate.net
Antimicrobial (Antibacterial, Antifungal) Activity via Agar (B569324) Well Diffusion
The indazole core is recognized for its diverse biological properties, including antimicrobial potential. researchgate.net The agar well diffusion method is a widely utilized and established technique for evaluating the antimicrobial efficacy of chemical compounds. nih.gov This method provides a clear visual indication of antimicrobial activity by measuring the zone of inhibition around a well containing the test substance on an agar plate inoculated with a specific microorganism. nih.govnih.gov
The procedure involves inoculating the surface of an agar plate with a standardized microbial inoculum to create a uniform lawn of growth. nih.gov Subsequently, a sterile cork borer is used to punch a hole or "well" into the agar, into which a specific volume and concentration of the compound being tested is placed. nih.gov The plates are then incubated under conditions suitable for the growth of the test microorganism. nih.gov If the compound possesses antimicrobial properties, it will diffuse from the well into the surrounding agar, creating a clear zone where microbial growth is inhibited. The diameter of this zone is then measured to quantify the extent of the antimicrobial activity. nih.govnih.gov
While various indazole derivatives have been reported to possess antibacterial and antifungal activities, specific studies focusing on this compound derivatives tested via the agar well diffusion method are not extensively detailed in the reviewed literature. researchgate.net However, the general antimicrobial activity reported for the broader indazole family suggests that this specific scaffold is a candidate for such testing to explore its potential against various bacterial and fungal pathogens. researchgate.net
Antioxidant Potential
The investigation of antioxidant properties is a key aspect of characterizing the biological profile of new heterocyclic compounds. The antioxidant potential of derivatives related to this compound has been evaluated using standard in vitro assays. researchgate.netmdpi.com These assays often measure the ability of a compound to scavenge stable free radicals like the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) radical cation (ABTS•+). mdpi.com
For example, a study on a series of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives assessed their antioxidant capacity through the DPPH scavenging assay. researchgate.net The results from this study indicated significant antioxidant potential, with measured IC50 values ranging from 0.105 to 0.513 µmol/mL. researchgate.net Another study focusing on nitrone derivatives of 1,2,3-triazoles also employed the DPPH assay, showing that compounds with specific substitutions could scavenge 79–96% of the radical after 60 minutes. mdpi.com
These findings suggest that the nitro-indazole framework is a promising scaffold for the development of compounds with significant antioxidant activity. The presence of the nitro group and the potential for various substitutions on the indazole ring system allow for the modulation of electrochemical properties, which can influence the compound's ability to donate electrons or hydrogen atoms to neutralize reactive oxygen species.
Mechanistic Studies of Biological Action (e.g., Reactive Oxygen Species Generation, Apoptosis Induction)
The biological activity of nitro-containing heterocyclic compounds, including nitroindazole derivatives, is often linked to their ability to induce oxidative stress within target cells. nih.gov A key mechanism of action for 5-nitroindazolin-3-one derivatives against pathogenic parasites like Trypanosoma cruzi has been associated with the generation of reactive oxygen species (ROS). nih.gov
This process is believed to be initiated by the enzymatic reduction of the nitro group at the 5-position of the indazole ring by nitroreductase enzymes present in the parasite. nih.gov This reduction generates highly reactive intermediates, such as the nitroso derivative and ultimately other toxic species, which leads to a surge in intracellular ROS levels. nih.gov ROS, which include superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals, can inflict widespread damage on cellular components, including lipids, proteins, and DNA. nih.gov
The resulting state of severe oxidative stress can trigger programmed cell death pathways, such as apoptosis. nih.gov In parasites exposed to these compounds, the elevated ROS levels can lead to mitochondrial damage and the activation of signaling cascades that culminate in apoptosis, effectively killing the pathogen. nih.govnih.gov This mechanism, where the compound's nitro group is bioactivated by the target organism's own enzymes to produce a cytotoxic effect, is a well-regarded strategy in the design of selective antimicrobial agents. nih.gov
Structure-Activity Relationship (SAR) Studies for Optimized Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For derivatives of the nitro-indazole scaffold, SAR analyses have provided valuable insights into the chemical features that govern their biological activity. nih.govnih.govnih.gov
In the context of antileishmanial activity, the potency of 3-chloro-6-nitro-1H-indazole derivatives is highly dependent on the nature of the heterocyclic system attached to the core structure and the specific Leishmania species being targeted. nih.gov For example, the introduction of triazole rings via click chemistry proved effective in generating derivatives with significant activity against L. major and L. tropica, species against which other derivatives were inactive. nih.gov Molecular docking studies further suggested that these active compounds bind effectively within the active site of the parasite's trypanothione (B104310) reductase (TryR) enzyme, an essential component of its antioxidant defense system. nih.gov
For a series of 2-benzyl-5-nitroindazolin-3-ones, SAR analysis revealed that hydrophilic fragments substituted at position 1 of the indazole ring played a key role in improving the selectivity index of the compounds. semanticscholar.orgresearchgate.net This indicates that balancing lipophilicity and hydrophilicity is critical for achieving potent and selective antiprotozoal activity. This observation was echoed in studies against T. cruzi, where a clear correlation was found between trypanocidal activity and lipophilicity, with compounds of intermediate lipophilicity being the most effective. nih.gov The table below highlights key SAR findings.
| Compound Series | Key SAR Finding | Biological Activity |
| 3-Chloro-6-nitro-1H-indazoles | Introduction of triazole rings enhances activity against specific Leishmania species. nih.gov | Antileishmanial nih.gov |
| 2-Benzyl-5-nitroindazolin-3-ones | Hydrophilic substituents at position 1 improve the selectivity index. semanticscholar.orgresearchgate.net | Antileishmanial semanticscholar.orgresearchgate.net |
| 5-Nitroindazolin-3-ones | Compounds with intermediate lipophilicity show greater efficacy. nih.gov | Trypanocidal nih.gov |
These studies collectively demonstrate that systematic modification of the substituents on the indazole ring system is a viable strategy for developing optimized derivatives with enhanced potency and selectivity. nih.govnih.govnih.gov
Applications in Chemical Biology
Development of Photolabile Protecting Groups
The o-nitrobenzyl group and its derivatives are among the most widely used photolabile protecting groups (PPGs), also known as photocleavable or "caged" groups, in chemistry and chemical biology. nih.govwikipedia.org These groups allow researchers to mask the function of a molecule and then release it with spatial and temporal precision using light, a process that avoids the need for chemical reagents. wikipedia.org
The this compound structure is closely related to the o-nitrobenzyl chromophore, which is the key functional moiety in this class of PPGs. nih.govucdavis.edu The fundamental photochemical reaction involves the excitation of the nitro group, which leads to an intramolecular hydrogen abstraction and rearrangement to form a reactive o-nitrosobenzaldehyde intermediate. nih.govucdavis.edu This reactive intermediate is a significant byproduct of the deprotection of o-nitrobenzyl-caged compounds. nih.gov
Interestingly, this same photochemical transformation can be harnessed for synthetic purposes. Researchers have demonstrated that the photochemical generation of o-nitrosobenzaldehyde from o-nitrobenzyl alcohol derivatives can be used as a mild and efficient method for constructing the 1,2-dihydro-3H-indazol-3-one core itself. ucdavis.edu In this synthetic strategy, the photochemically generated intermediate reacts with an amine to form the indazolone ring system under gentle, room-temperature conditions in an aqueous solvent. ucdavis.edu This connection highlights the dual role of the nitro-aromatic system: it can function as a protecting group that is cleaved by light, and its characteristic photochemical reactivity can be exploited for the synthesis of the very heterocyclic scaffold it is part of. nih.govucdavis.edu
Potential in Materials Science Research
While the primary focus of research on this compound and its derivatives has been within the realm of medicinal chemistry, the structural features of this heterocyclic scaffold suggest potential applications in the field of materials science. The indazolone core, with its aromatic nature and capacity for functionalization, presents opportunities for the development of novel materials with unique electronic and photophysical properties. The presence of chloro and nitro groups on the benzene (B151609) ring of the indazolone further enhances the potential for creating advanced materials through various chemical modifications.
Use as Building Blocks for Nanomaterials
The synthesis of nanomaterials often relies on the self-assembly of molecular building blocks or their controlled polymerization. Indazolone derivatives, including this compound, possess characteristics that make them intriguing candidates for the construction of nanomaterials. The planar structure of the indazolone ring system can facilitate π-π stacking interactions, which are crucial for the formation of ordered nanostructures such as nanowires and nanorods.
Furthermore, the functional groups present on the this compound molecule offer handles for directing the assembly of nanomaterials. For instance, the nitro group can be reduced to an amino group, which can then participate in various coupling reactions to link molecules together. Similarly, the chloro group can be substituted through nucleophilic aromatic substitution reactions, allowing for the attachment of other functional moieties that can influence the morphology and properties of the resulting nanomaterials. Although direct synthesis of nanomaterials from this compound has not been extensively reported, the chemical versatility of this compound class suggests a promising avenue for future research in this area.
Contribution to Advanced Material Development
The development of advanced materials with tailored optical, electronic, and thermal properties is a significant area of materials science research. Indazolone derivatives are being explored for their potential contributions in this domain. The extended π-conjugated system of the indazolone core is a key feature that can be exploited for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-withdrawing nature of the chloro and nitro groups in this compound can modulate the electronic properties of the molecule, potentially leading to materials with desirable electron-transport characteristics.
Moreover, the photochemical reactivity of nitroaromatic compounds is well-documented. nih.gov For example, o-nitrobenzyl alcohol derivatives, which are precursors in some synthetic routes to indazolones, are known to be photolabile. nih.gov This property opens up the possibility of using derivatives of this compound in photoresponsive materials, where their properties can be altered by exposure to light. Such materials could find applications in areas like optical data storage, photolithography, and the development of smart materials. The investigation into hydrogen-bonded organic frameworks (HOFs) has also highlighted the potential for indazolone-based structures to form functional materials for applications such as catalysis and gas storage. researchgate.net
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 5-Chloro-6-nitro-1H-indazol-3(2H)-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation followed by indazole ring closure using hydrazine hydrate. Key steps include:
Converting 2-chloro-5-nitrobenzoic acid to its acid chloride using SOCl₂.
Performing Friedel-Crafts acylation with 1,2-dichlorobenzene and AlCl₃.
Cyclization with hydrazine hydrate in DMF to form the indazole core.
Optimization involves adjusting solvent polarity (e.g., DMF vs. iPrOH), reaction temperature (80–100°C for cyclization), and catalyst selection (e.g., Raney nickel for nitro group reduction). Monitoring via TLC or HPLC ensures intermediate purity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions and indazole ring formation.
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify characteristic peaks (e.g., nitro group stretching at ~1520 cm⁻¹, carbonyl at ~1680 cm⁻¹).
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column with UV detection at 254 nm.
- X-ray Crystallography : Resolve crystal structure using SHELXL/SHELXT for unambiguous confirmation .
Advanced Research Questions
Q. How can researchers design experiments to investigate structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
Analog Synthesis : Introduce substituents at the 1H, 3(2H)-one, or nitro positions via nucleophilic substitution or cross-coupling reactions.
Biological Assays : Test analogs in target-specific assays (e.g., kinase inhibition, cytotoxicity) using dose-response curves (IC₅₀ determination).
Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes against protein targets. Cross-validate with experimental IC₅₀ values.
Statistical Analysis : Use multivariate regression to correlate electronic (Hammett constants) or steric parameters with activity .
Q. What methodological considerations are essential when refining the crystal structure of nitro-substituted indazoles using SHELXL?
- Methodological Answer :
- Data Quality : Collect high-resolution (<1.0 Å) X-ray data to resolve nitro group geometry and hydrogen bonding.
- Twinning Analysis : Use SHELXT to detect twinning (e.g., Hooft parameter) and apply TWIN/BASF commands in SHELXL.
- Disorder Modeling : Address positional disorder in the nitro or chloro groups via PART and SUMP restraints.
- Validation : Check R1/wR2 convergence (<5% discrepancy) and validate with CCDC tools .
Q. How should researchers resolve contradictions between computational predictions and experimental reactivity data for this compound?
- Methodological Answer :
Parameter Validation : Re-examine computational settings (e.g., DFT functional, solvent model in Gaussian or ORCA).
Experimental Replication : Repeat kinetic studies (e.g., nitro reduction rates) under controlled conditions (pH, temperature).
Cross-Validation : Compare crystallographic bond lengths/angles with DFT-optimized geometries.
Error Analysis : Quantify uncertainties in both methods (e.g., confidence intervals for experimental data, basis set errors in DFT) .
Q. What strategies can be employed to study the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40–80°C for 24–72 hours.
Degradation Monitoring : Use LC-MS to identify degradation products (e.g., nitro group reduction to amine).
Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at room temperature.
Crystallographic Stability : Compare pre- and post-stability crystal structures to detect conformational changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
